

Application Note: Characterization & Analysis of 4-[2-(3-Bromophenoxy)ethyl]morpholine[1]

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Compound of Interest

Compound Name: 4-[2-(3-Bromophenoxy)ethyl]morpholine
CAS No.: 435283-95-7
Cat. No.: B1269199

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Introduction & Scope

4-[2-(3-Bromophenoxy)ethyl]morpholine is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and other bioactive ether-linked morpholines.[1] Its structure features a meta-substituted bromophenyl ring linked via an ethoxy chain to a morpholine moiety.

This guide addresses the specific analytical challenges posed by this molecule:

- **Basicity:** The morpholine nitrogen (pKa ~8.3) causes peak tailing in standard reverse-phase HPLC if pH is uncontrolled.
- **Regiochemistry:** Distinguishing the meta-substitution from potential para-isomers (impurities from starting material contamination).
- **Halogen Signature:** Validating the presence of Bromine via isotopic abundance.

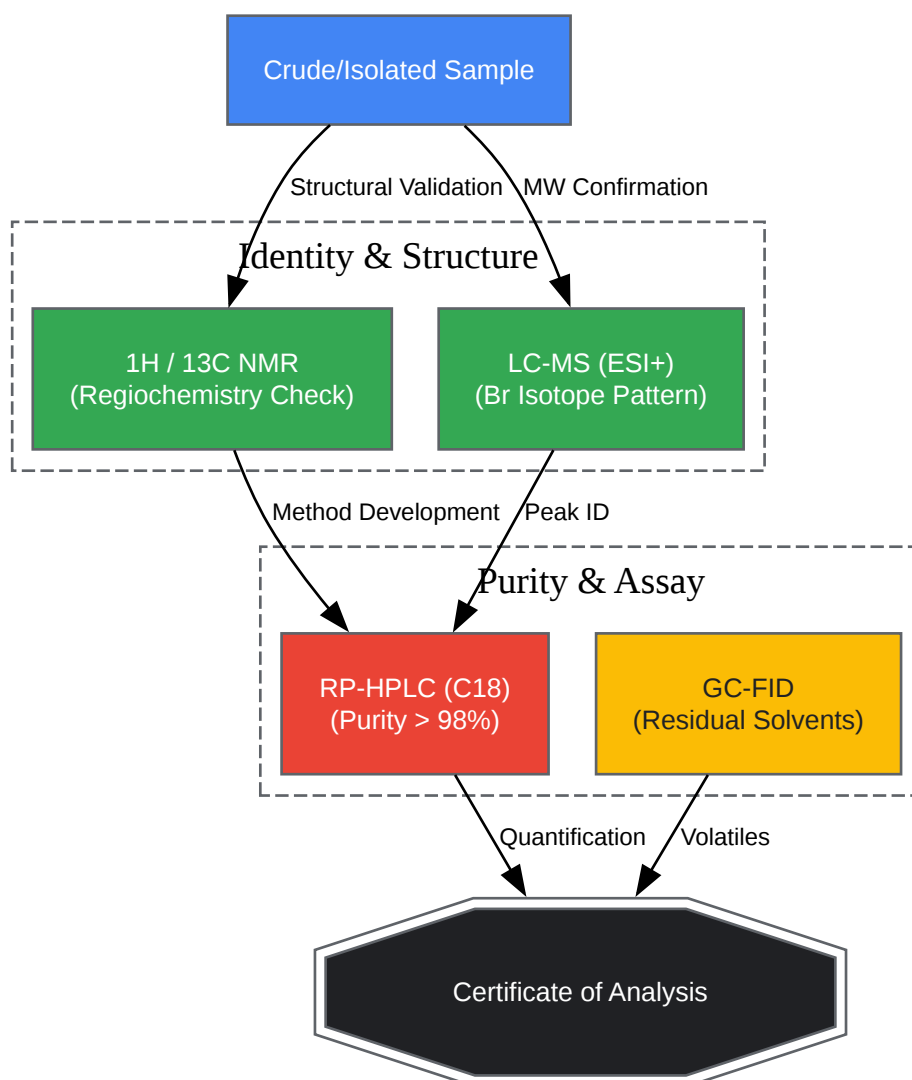
The following protocols provide a self-validating analytical framework designed for drug development environments requiring high rigor (E-E-A-T).

Physicochemical Profile

Property	Value	Notes
Appearance	Viscous Oil or Low-Melting Solid	Dependent on purity/salt form. [1]
Boiling Point	~367°C (Predicted)	High thermal stability required for GC.
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Limited solubility in water at neutral pH; soluble in dilute acid.
pKa (Calc)	~8.35 (Morpholine N)	Basic. Protonated at pH < 6.
LogP	~2.3	Moderately lipophilic.

Analytical Workflow Visualization

The following diagram outlines the logical decision tree for characterizing this intermediate, ensuring no critical quality attribute is overlooked.



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Caption: Integrated analytical workflow for structural confirmation and purity profiling.

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Objective: Quantitative purity assessment and impurity profiling. Challenge: The basic morpholine nitrogen interacts with free silanols on silica columns, causing peak tailing.[1]

Solution: Use of a "base-deactivated" C18 column and an acidic mobile phase to protonate the amine, ensuring sharp peak shape.[1]

Protocol Parameters

Parameter	Condition
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent.
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 270 nm (Primary), 210 nm (Secondary for non-aromatic impurities)
Injection Vol	5-10 μ L

Gradient Program

Time (min)	% Mobile Phase B	Rationale
0.0	10	Initial equilibration.
15.0	90	Elute lipophilic product and dimers.
20.0	90	Wash column.[1]
20.1	10	Re-equilibration.
25.0	10	Ready for next injection.

Self-Validation Criteria (System Suitability)

- Tailing Factor (T): Must be < 1.5 for the main peak. If T > 1.5, increase buffer strength (e.g., move to 20mM Ammonium Formate).
- Resolution (Rs): Resolution between 3-bromophenol (impurity) and Product must be > 2.0.
 - Mechanism:[1][2][3][4] 3-Bromophenol is acidic/neutral and will elute earlier or differently than the protonated (cationic) morpholine product under these conditions.

Method B: LC-MS Identification[1]

Objective: Confirm molecular weight and validate the presence of the bromine atom. Scientific

Basis: Bromine exists as two stable isotopes, ^{79}Br (50.7%) and ^{81}Br (49.3%). Mass spectra must show a distinct 1:1 doublet separated by 2 mass units.

Protocol

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Scan Range: 100 – 600 m/z.
- Expected Signals:
 - $[\text{M}+\text{H}]^+$: Doublet at m/z 286.0 and 288.0.
 - Fragment: Loss of morpholine ring or cleavage at the ether bond may be observed at higher collision energies.[1]

Interpretation: If the intensity ratio of 286:288 deviates significantly from 1:1, suspect interference or lack of bromine (e.g., contamination with the chloro-analog if 1-bromo-3-chloropropane was substituted in synthesis).[1]

Method C: Nuclear Magnetic Resonance (NMR)[3]

Objective: Structural proof, specifically verifying the meta-substitution pattern to rule out para-isomers.

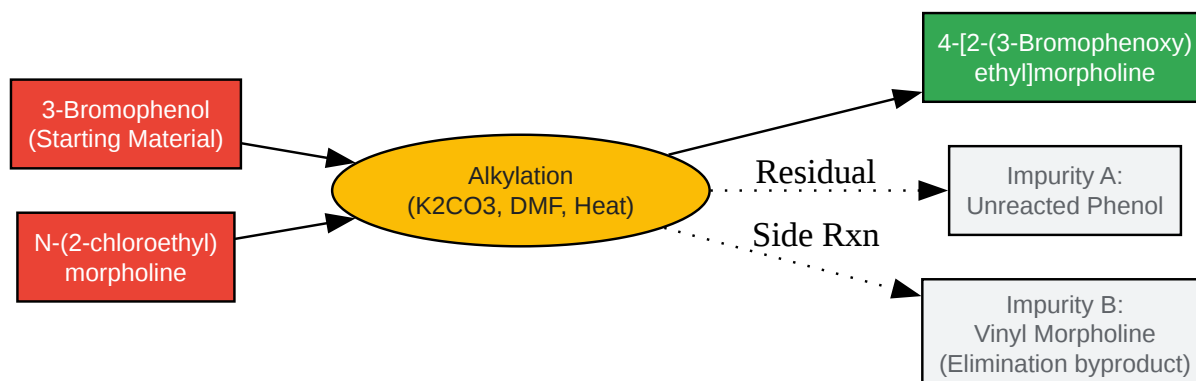
^1H NMR (400 MHz, DMSO- d_6) Assignment Table

Chemical Shift (δ)	Multiplicity	Integration	Assignment	Structural Logic
7.25	Triplet (t)	1H	Ar-H (C5)	Meta-coupling pattern.[1]
7.10 - 7.15	Multiplet (m)	2H	Ar-H (C2, C4)	Protons adjacent to Br and Ether.
6.95	Doublet of doublets	1H	Ar-H (C6)	Ortho to ether, Para to Br.
4.10	Triplet (t)	2H	-O-CH ₂ -CH ₂ -	Deshielded by oxygen.[1]
3.55	Triplet (t)	4H	Morpholine (O-CH ₂)	Characteristic ether ring.
2.68	Triplet (t)	2H	-CH ₂ -CH ₂ -N-	Adjacent to amine.[1]
2.45	Triplet (t)	4H	Morpholine (N-CH ₂)	Adjacent to ring nitrogen.

Critical Check: Look for the triplet at ~7.25 ppm. A para-substituted isomer (symmetric) would show a characteristic AA'BB' doublet pair, lacking the singlet-like isolated proton found in meta-substitution.[1]

Synthesis & Impurity Origin[1][4][6][7][8]

Understanding the synthesis is crucial for anticipating impurities. The product is typically formed via O-alkylation of 3-bromophenol with N-(2-chloroethyl)morpholine.[1]



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Caption: Synthesis pathway highlighting potential impurities arising from incomplete reaction or elimination.

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